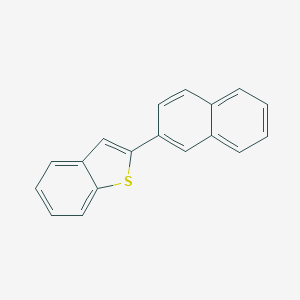

![molecular formula C11H8FNO2S B105846 [2-(4-氟苯基)-1,3-噻唑-4-基]乙酸 CAS No. 17969-24-3](/img/structure/B105846.png)

[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸

描述

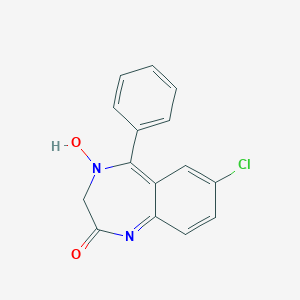

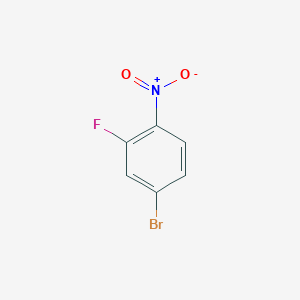

The compound [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. The presence of the fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence the compound's interaction with biological targets.

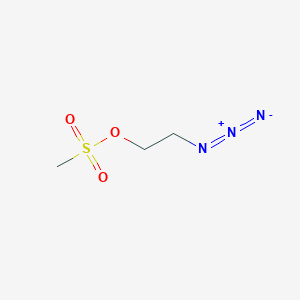

Synthesis Analysis

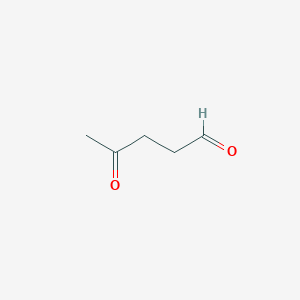

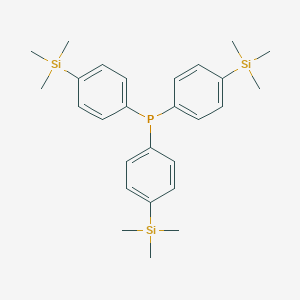

The synthesis of thiazole derivatives, such as the related compound in paper , involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This method could potentially be adapted for the synthesis of [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid by substituting the appropriate starting materials.

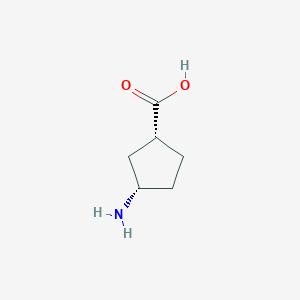

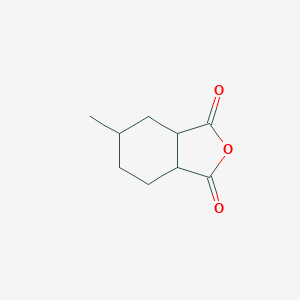

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, as demonstrated by the stereochemical structure determination of a related compound using X-ray crystallography in paper . The precise arrangement of atoms within the molecule, including the orientation of the fluorophenyl group, would be critical for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The fluorophenyl group in [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid could affect its reactivity, potentially making it a useful intermediate for further chemical modifications or as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure, as seen in the analysis of polymorphs of a related compound using a combination of SCXRD, PXRD, and SSNMR techniques in paper . These properties are important for drug development, as they can affect solubility, stability, and the overall pharmacokinetic profile of the compound. The presence of a fluorine atom could enhance the compound's metabolic stability and its ability to penetrate biological membranes.

科学研究应用

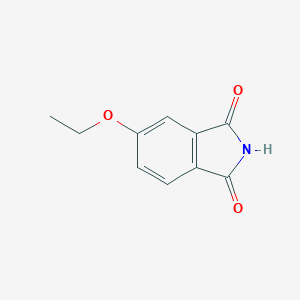

光降解研究

- 噻唑类化合物光降解的结构分析: 这项研究考察了一种与[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸密切相关的药物化合物的光降解行为,以及其与单线态氧的反应性。这种反应产生了一种独特的光降解产物,有助于理解这类化合物的稳定性和降解途径(Wu, Hong, & Vogt, 2007)。

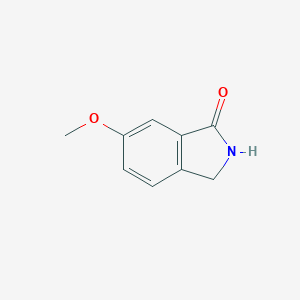

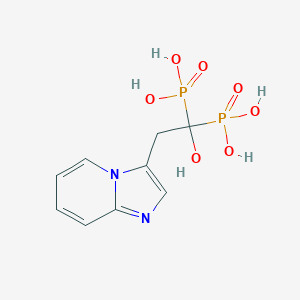

合成和生物活性

- 具有抗炎和镇痛活性的新咪唑基乙酸衍生物的合成: 这项研究涉及合成与[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸相关的衍生物,并评估它们的抗炎和镇痛活性(Khalifa & Abdelbaky, 2008)。

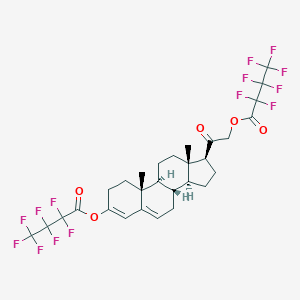

药物开发中的多形性

- 从对映异构相关系统中表征、选择和开发口服给药药物多形: 这项研究侧重于对与[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸结构相似的化合物的两种多形态进行固态表征,突出了在药物开发中选择多形态所面临的挑战(Katrincic et al., 2009)。

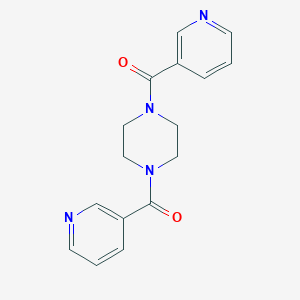

抑制Heparanase和抗血管生成特性

- 噻唑-2-基呋喃基和苯并噁唑-5-基乙酸衍生物作为Heparanase抑制剂: 这一领域的研究发现了新型苯并噁唑-5-基乙酸衍生物作为Heparanase抑制剂,由于其抗血管生成特性,具有在癌症治疗中的潜在应用(Courtney et al., 2005)。

荧光和金属传感

- 吡啶噻唑:高发光杂环化合物: 这项研究探讨了与[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸相关的化合物的吸收和荧光光谱,表明它们有潜在用于金属传感和激光染料的可能性(Grummt et al., 2007)。

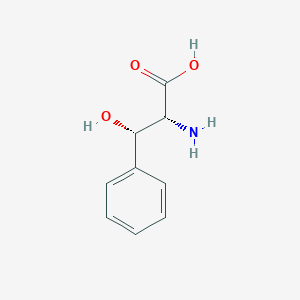

晶体学和结构分析

- {4-(4-氯-3-氟苯基)-2-[4-(甲氧基)苯基]-1,3-噻唑-5-基}乙酸的对映异构: 该研究提供了与[2-(4-氟苯基)-1,3-噻唑-4-基]乙酸相关的多形的详细结构分析,对于理解材料的性质和行为至关重要(Vogt et al., 2008)。

安全和危害

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQFOYPWWTPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368956 | |

| Record name | [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

CAS RN |

17969-24-3 | |

| Record name | 2-(4-Fluorophenyl)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。